Product packaging for 2-Oxophytanic acid(Cat. No.:CAS No. 22008-47-5)

2-Oxophytanic acid

Cat. No.: B1228052
CAS No.: 22008-47-5
M. Wt: 326.5 g/mol
InChI Key: CQJGVSCAFSXDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxophytanic acid (CAS 22008-47-5) is a significant keto acid metabolite in the mammalian alpha-oxidation pathway of phytanic acid . It is enzymatically produced in peroxisomes from L-2-hydroxyphytanic acid by the action of hydroxyphytanate oxidase (EC 1.1.3.27), a reaction that also generates hydrogen peroxide . This places this compound as a critical intermediate for understanding branched-chain fatty acid metabolism and peroxisomal functions . The study of this compound is vital in metabolic research, particularly in the investigation of peroxisomal biogenesis disorders such as Zellweger syndrome, where impairments in the phytanic acid oxidation pathway are observed . Researchers utilize this compound as a biomarker to study these metabolic disruptions and to elucidate the precise mechanisms of peroxisomal oxidation . The compound has a molecular formula of C20H38O3 and a molecular weight of approximately 326.52 g/mol . It is also known by synonyms including 2-ketophytanic acid and 3,7,11,15-tetramethyl-2-oxohexadecanoic acid . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O3 B1228052 2-Oxophytanic acid CAS No. 22008-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7,11,15-tetramethyl-2-oxohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-18H,6-14H2,1-5H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJGVSCAFSXDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944613
Record name 3,7,11,15-Tetramethyl-2-oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22008-47-5
Record name 2-Oxophytanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022008475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7,11,15-Tetramethyl-2-oxohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Origin of 2 Oxophytanic Acid

Subcellular Localization of 2-Oxophytanic Acid Biosynthetic Processes

Peroxisomal Involvement in this compound Formation

The α-oxidation of phytanic acid is a multi-step enzymatic process that takes place within the peroxisomes. researchgate.netnih.gov The established pathway involves the sequential action of several enzymes to shorten the fatty acid by one carbon.

The process begins with the activation of phytanic acid into its coenzyme A (CoA) derivative, phytanoyl-CoA. byjus.comwikipedia.orgwikipedia.org This molecule then serves as the substrate for the first key enzyme of the pathway, phytanoyl-CoA hydroxylase (PhyH). ontosight.aiontosight.ai PhyH, a 2-oxoglutarate-dependent dioxygenase, catalyzes the hydroxylation of phytanoyl-CoA to form 2-hydroxyphytanoyl-CoA. ontosight.ainih.govnih.gov Subsequently, the enzyme 2-hydroxyphytanoyl-CoA lyase (HACL1), which is dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP), cleaves 2-hydroxyphytanoyl-CoA. nih.govabcam.comportlandpress.comwikipedia.org This cleavage reaction yields pristanal (B217276) and formyl-CoA. wikipedia.orgportlandpress.com The pristanal is then oxidized by an aldehyde dehydrogenase to pristanic acid, which can subsequently enter the β-oxidation pathway for further degradation. byjus.comwikipedia.org

While this main pathway does not typically feature this compound as a primary intermediate, specific research has identified its formation under certain conditions. A pivotal study identified this compound as a metabolite resulting from the oxidation of L-2-hydroxyphytanic acid in rat kidney cortex. nih.gov This reaction is catalyzed by an H₂O₂-generating L-2-hydroxyphytanate oxidase. nih.gov Subcellular fractionation studies indicated that the distribution of this oxidase activity closely mirrored that of catalase, a well-established marker enzyme for peroxisomes, suggesting the peroxisomal localization of this reaction. nih.gov

However, it is crucial to note that the significance of this finding in human physiology remains unclear. Studies using stable isotope dilution methods to measure metabolites in human plasma have found that while the precursor, 2-hydroxyphytanic acid, can accumulate in patients with certain peroxisomal disorders, this compound is undetectable in the plasma of both healthy individuals and these patients. nih.govresearchgate.net This suggests that the formation of this compound may not be a significant step in the primary human pathway for phytanic acid degradation or that it is metabolized too rapidly to be detected in plasma.

Table 1: Key Enzymes and Reactions in Peroxisomal α-Oxidation of Phytanic Acid

StepSubstrateEnzymeCofactors/Co-substratesProduct(s)Organelle
Activation Phytanic acidVery-long-chain acyl-CoA synthetaseATP, CoAPhytanoyl-CoAPeroxisome
Hydroxylation Phytanoyl-CoAPhytanoyl-CoA hydroxylase (PhyH)Fe(II), 2-oxoglutarate, O₂, Ascorbate (B8700270)2-hydroxyphytanoyl-CoAPeroxisome
Cleavage 2-hydroxyphytanoyl-CoA2-hydroxyphytanoyl-CoA lyase (HACL1)Thiamine pyrophosphate (TPP)Pristanal, Formyl-CoAPeroxisome
Oxidation PristanalAldehyde dehydrogenaseNAD⁺Pristanic acidPeroxisome

Table 2: Research Findings on L-2-hydroxyphytanate Oxidase Activity in Rat Kidney Cortex

ParameterFindingReference
Substrate L-2-hydroxyphytanic acid nih.gov
Product This compound nih.gov
Enzyme L-2-hydroxyphytanate oxidase nih.gov
Location Activity distribution parallels catalase (peroxisomal marker) nih.gov
Optimal pH 8.5 nih.gov
Apparent Kₘ ~0.15 mM nih.gov
Apparent Vₘₐₓ ~0.35 µmol min⁻¹ (g tissue)⁻¹ nih.gov

Contribution of Other Organelles (e.g., Microsomes)

While peroxisomes are the primary site for the α-oxidation of phytanic acid, other organelles, particularly the endoplasmic reticulum (ER) (isolated as microsomes in laboratory settings), are involved in alternative metabolic routes for this fatty acid.

An important alternative pathway for phytanic acid degradation is ω-oxidation, which occurs in the endoplasmic reticulum. nih.govscispace.comnih.gov This pathway does not lead to the formation of this compound but serves as a detoxification route, especially when α-oxidation is impaired. The initial and rate-limiting step is the hydroxylation of the terminal (ω) carbon of phytanic acid, a reaction catalyzed by a member of the cytochrome P450 enzyme family. nih.govnih.gov This process is dependent on NADPH and results in the formation of ω-hydroxyphytanic acid and, to a lesser extent, (ω-1)-hydroxyphytanic acid. nih.govscispace.com Subsequent dehydrogenation steps convert the hydroxylated products into a dicarboxylic acid, which can then be shortened via β-oxidation from the ω-end. nih.gov Studies in both human and rat liver microsomes have confirmed this NADPH-dependent hydroxylation activity. nih.govnih.govresearchgate.net

Additionally, some of the initial steps in the conversion of phytol (B49457), the dietary precursor of phytanic acid, into phytanic acid itself may occur at the endoplasmic reticulum before the final molecule is transported to the peroxisome for α-oxidation. scispace.com However, there is no direct evidence to suggest that the endoplasmic reticulum or its associated enzymes are involved in the biosynthesis of this compound from either phytanic acid or its intermediates. The formation of this compound, as currently understood, appears to be a peroxisome-associated event, at least in the specific context of rat kidney tissue. nih.gov

Metabolic Fates and Degradation Pathways of 2 Oxophytanic Acid

Conversion of 2-Oxophytanic Acid to Pristanic Acid

The transformation of this compound to pristanic acid is a key event in the α-oxidation of phytanic acid. This conversion is achieved through a process of oxidative decarboxylation.

Oxidative Decarboxylation of this compound

It is important to note that while this compound has been identified as a metabolite, it is often difficult to detect in plasma, even in individuals with disorders of peroxisomal biogenesis where its precursors accumulate. ucl.ac.uknih.gov This suggests that it is a transient intermediate that is rapidly converted to its subsequent product. ucl.ac.uk

Role of Branched-Chain 2-Oxoacid Decarboxylase

The decarboxylation of this compound to pristanic acid can be catalyzed by the enzyme branched-chain-2-oxoacid decarboxylase (EC 4.1.1.72). agriculturejournals.czrafa2009.eu This enzyme is part of the lyase family and specifically cleaves carbon-carbon bonds. wikipedia.org While its primary role is in the catabolism of branched-chain amino acids, it also demonstrates activity towards other branched-chain α-keto acids like this compound. agriculturejournals.czwikipedia.org

Formation of Formic Acid/Carbon Dioxide as Byproducts

The oxidative decarboxylation of this compound results in the release of the carboxyl group in the form of carbon dioxide. ucl.ac.uk However, there is evidence to suggest that the initial product of the cleavage of the 2-hydroxyphytanoyl-CoA intermediate is formyl-CoA, which is then rapidly hydrolyzed to formic acid and coenzyme A. agriculturejournals.czmdpi.com Formic acid can then be further converted to carbon dioxide. agriculturejournals.cz

Subsequent Degradation of Pristanic Acid via Peroxisomal Beta-Oxidation

Once formed, pristanic acid undergoes further degradation through peroxisomal β-oxidation. nih.govthegoodscentscompany.comwikipedia.org This pathway involves a series of enzymatic reactions that sequentially shorten the fatty acid chain.

The process begins with the activation of pristanic acid to its CoA ester, pristanoyl-CoA. researchgate.net Pristanoyl-CoA then enters the β-oxidation spiral. After three cycles of peroxisomal β-oxidation, the resulting products are 4,8-dimethylnonanoyl-CoA, acetyl-CoA, and two molecules of propionyl-CoA. reactome.org The intermediate 4,8-dimethylnonanoyl-CoA is then transported to the mitochondria for further oxidation. researchgate.netreactome.org

Table 1: Key Enzymes and Products in the Degradation of Pristanic Acid

Step Enzyme Substrate Product(s)
Activation Acyl-CoA Synthetase Pristanic Acid Pristanoyl-CoA
1st cycle of β-oxidation Branched-chain Acyl-CoA Oxidase, Multifunctional Protein 2 (MFP2), Sterol Carrier Protein X (SCPx) Pristanoyl-CoA 4,8,12-trimethyltridecanoyl-CoA + Propionyl-CoA
2nd & 3rd cycles of β-oxidation Peroxisomal β-oxidation enzymes 4,8,12-trimethyltridecanoyl-CoA 4,8-dimethylnonanoyl-CoA + Propionyl-CoA + Acetyl-CoA
Mitochondrial Transport Carnitine Acyltransferase 4,8-dimethylnonanoyl-CoA 4,8-dimethylnonanoyl-carnitine

Alternative or Minor Degradation Routes for this compound Metabolites

While α-oxidation is the primary degradation pathway for phytanic acid and its metabolites, alternative routes exist. One such pathway is ω-oxidation, which becomes more significant when α-oxidation is impaired. scispace.comnih.gov In this pathway, the terminal methyl group of the fatty acid is hydroxylated, eventually forming a dicarboxylic acid. scispace.com This dicarboxylic acid can then undergo β-oxidation from the omega end. scispace.comnih.gov For phytanic acid, this would lead to the formation of phytanedioic acid. scispace.com

Enzymology and Biochemical Mechanisms of 2 Oxophytanic Acid Metabolism

Characterization of Enzymes Involved in 2-Oxophytanic Acid Formation and Degradation

The formation of this compound is a multi-step process beginning with the activation of phytanic acid to phytanoyl-CoA. nepjol.infowikipedia.org The key enzymes directly and indirectly involved in the turnover of this compound are phytanoyl-CoA hydroxylase, L-α-hydroxyacid oxidase, and 2-hydroxyphytanoyl-CoA lyase.

The initial and rate-limiting step in phytanic acid α-oxidation is the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, catalyzed by phytanoyl-CoA hydroxylase (PhyH). oup.comebi.ac.uk Subsequently, L-2-hydroxyphytanic acid is oxidized to form this compound, a reaction catalyzed by a peroxisomal L-α-hydroxyacid oxidase. nih.gov The degradation pathway involves the cleavage of 2-hydroxyphytanoyl-CoA by 2-hydroxyphytanoyl-CoA lyase (HACL1) into pristanal (B217276) and formyl-CoA. wikipedia.orgresearchgate.netscispace.com

The enzymes in this pathway exhibit distinct substrate specificities and kinetic properties.

Phytanoyl-CoA Hydroxylase (PhyH): This enzyme demonstrates a specific affinity for 3-methyl-branched acyl-CoAs. nih.govcapes.gov.br It actively hydroxylates phytanoyl-CoA and other 3-methylacyl-CoA esters with a chain length of at least seven carbons. uniprot.orgresearchgate.net However, it does not show activity towards 2-methyl- or 4-methyl-branched acyl-CoAs, nor does it act on long or very long straight-chain acyl-CoAs. nih.govresearchgate.net The enzyme hydroxylates both (3R)- and (3S)-epimers of 3-methylhexadecanoyl-CoA. nih.gov

L-α-hydroxyacid oxidase: This enzyme catalyzes the oxidation of L-2-hydroxyphytanic acid to this compound. nih.gov Studies using rat kidney cortex have determined its apparent Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). nih.gov

Table 1: Kinetic Parameters of Enzymes in this compound Metabolism

Enzyme Substrate Kₘ Vₘₐₓ Source
Phytanoyl-CoA Hydroxylase (PhyH) Phytanoyl-CoA 29.5 µM Not specified uniprot.org
Phytanoyl-CoA Hydroxylase (PhyH) 3-Methylhexadecanoyl-CoA 40.8 µM Not specified uniprot.org
L-α-hydroxyacid oxidase L-2-hydroxyphytanic acid ~0.15 mM ~0.35 µmol/min/g tissue nih.gov

The catalytic activity of these enzymes is dependent on various cofactors.

Phytanoyl-CoA Hydroxylase (PhyH): As a member of the 2-oxoglutarate-dependent oxygenase superfamily, PhyH requires Fe(II) and 2-oxoglutarate for its activity. oup.com L-ascorbate is also a necessary cofactor. capes.gov.bruniprot.org Unexpectedly, further research has revealed an additional requirement for ATP or GTP and Mg²⁺ for the recombinant enzyme's function. nih.govcapes.gov.bruniprot.orgresearchgate.netresearchgate.net

2-Hydroxyphytanoyl-CoA Lyase (HACL1): This lyase is dependent on thiamine (B1217682) pyrophosphate (TPP) and Mg²⁺ to catalyze the cleavage of 2-hydroxyphytanoyl-CoA. wikipedia.orgscispace.com

L-α-hydroxyacid oxidase: This is an H₂O₂-generating oxidase. nih.gov

Table 2: Cofactor Requirements for Enzymes in this compound Metabolism

Enzyme Required Cofactors Source
Phytanoyl-CoA Hydroxylase (PhyH) Fe(II), 2-Oxoglutarate, L-Ascorbate, ATP or GTP, Mg²⁺ oup.comnih.govcapes.gov.bruniprot.org
2-Hydroxyphytanoyl-CoA Lyase (HACL1) Thiamine Pyrophosphate (TPP), Mg²⁺ wikipedia.orgscispace.com
L-α-hydroxyacid oxidase FMN (inferred from family) nih.gov

Substrate Specificity and Kinetic Parameters (Km, Vmax)

Molecular Mechanisms of Catalysis in this compound Pathways

The catalytic mechanism of Phytanoyl-CoA hydroxylase (PhyH) is characteristic of the Fe(II)/2-oxoglutarate-dependent oxygenase family. oup.comwikipedia.org The process is believed to begin with the ordered binding of 2-oxoglutarate to the enzyme's active site, which contains an Fe(II) ion, followed by the binding of the substrate, phytanoyl-CoA. wikipedia.org Substrate binding displaces a water molecule from the iron center, allowing molecular oxygen to bind. wikipedia.org This leads to a rearrangement that forms a highly reactive iron(IV)=O species, which then carries out the hydroxylation of the substrate at the C-2 position. wikipedia.org Structural analyses have identified key amino acid motifs, such as the HXD..H motif, which are crucial for chelating the iron cofactor in the active site. oup.comresearchgate.net

The mechanism for L-α-hydroxyacid oxidase involves the oxidation of the hydroxyl group at the alpha-carbon of L-2-hydroxyphytanic acid to a keto group, forming this compound and generating hydrogen peroxide (H₂O₂) in the process. nih.gov

The catalytic action of 2-hydroxyphytanoyl-CoA lyase (HACL1) relies on its thiamine pyrophosphate (TPP) cofactor to cleave the carbon-carbon bond between the C1 and C2 positions of 2-hydroxyphytanoyl-CoA, releasing formyl-CoA and pristanal. wikipedia.orgscispace.com

Gene Expression and Regulation of Enzymes of this compound Metabolism

The expression and activity of the enzymes involved in phytanic acid metabolism are subject to intricate regulatory controls, ensuring lipid homeostasis.

The regulation of the α-oxidation pathway occurs significantly at the transcriptional level. Long-chain fatty acids, including phytanic acid itself, can function as signaling molecules that modulate gene expression. nih.govmdpi.com Phytanic acid has been shown to be a transcriptional activator for liver fatty acid binding protein (L-FABP), which may be involved in its transport to peroxisomes or the nucleus. nih.gov The enzymes involved in the pathway are encoded by specific genes, such as the PHYH gene for phytanoyl-CoA hydroxylase and the HACL1 gene for 2-hydroxyacyl-CoA lyase. wikipedia.orgmdpi.com Mutations in the PHYH gene are the cause of Refsum disease, a disorder characterized by the accumulation of phytanic acid. oup.comwikipedia.org

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a central role in regulating lipid metabolism. scispace.comaginganddisease.org Phytanic acid and its metabolites are natural ligands for these receptors.

Phytanic acid is a known activator of PPARα. nih.govmdpi.comaginganddisease.orgreactome.orgoup.comocl-journal.org The activation of PPARα by phytanic acid leads to its heterodimerization with the retinoid X receptor (RXR). scispace.com This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. scispace.comnih.gov This binding induces the transcription of numerous genes involved in fatty acid transport and oxidation, including enzymes of the peroxisomal β-oxidation pathway. scispace.comaginganddisease.org This mechanism allows cells to respond to high levels of phytanic acid by upregulating the machinery for its degradation. oup.com While phytanic acid is a potent activator of PPARα, some studies suggest its metabolite, pristanic acid, may be an even more potent agonist for this receptor. ocl-journal.orgnih.gov Phytanic acid has also been shown to activate other PPAR isoforms, such as PPARδ and to a lesser extent PPARγ, as well as being an agonist for RXR. nih.govnih.gov This interaction with nuclear receptors highlights phytanic acid's role as a significant modulator of gene expression, influencing nuclear signal transduction pathways that control lipid homeostasis. oup.com

Cellular and Molecular Roles of 2 Oxophytanic Acid

Integration into Broader Lipid Metabolic Networks

2-Oxophytanic acid is a product in a secondary pathway of phytanic acid metabolism. The primary route for phytanic acid degradation is α-oxidation, which occurs within peroxisomes. This pathway involves the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA, which is then cleaved to form pristanal (B217276) and formyl-CoA. scispace.com Pristanal is subsequently oxidized to pristanic acid, which can then enter the peroxisomal β-oxidation pathway for further breakdown. scispace.comuva.nl

However, an alternative pathway for the degradation of 2-hydroxyphytanic acid has been identified. In this route, free 2-hydroxyphytanic acid is oxidized to this compound. nih.gov This conversion is then followed by a decarboxylation step that yields pristanic acid. nih.govagriculturejournals.cz Research on human liver homogenates has shown that the formation of pristanic acid from 2-hydroxyphytanic acid is significantly enhanced by the presence of ATP, Mg2+, and coenzyme A, which favors the formation of 2-hydroxyphytanoyl-CoA and bypasses the this compound intermediate. nih.gov This suggests that the pathway involving this compound may be less predominant under normal physiological conditions in vivo. nih.gov

Interplay with Other Branched-Chain Fatty Acid Metabolites

The metabolism of this compound is intrinsically linked to other branched-chain fatty acids, primarily phytanic acid, 2-hydroxyphytanic acid, and pristanic acid. The formation of this compound is dependent on the availability of 2-hydroxyphytanic acid, which itself is an intermediate in the α-oxidation of phytanic acid. nih.gov

The subsequent conversion of this compound to pristanic acid highlights its role as a precursor to a key metabolite that undergoes β-oxidation. nih.govagriculturejournals.cz Pristanic acid is further catabolized in peroxisomes, yielding acetyl-CoA, propionyl-CoA, and isobutyryl-CoA. scispace.com The interplay between these metabolites is crucial, as defects in any step of the pathway can lead to the accumulation of upstream compounds. For instance, in certain peroxisomal disorders where the conversion of 2-hydroxyphytanic acid is impaired, an accumulation of this metabolite is observed. researchgate.netnih.govresearchgate.net

Studies have identified two distinct pathways for the decarboxylation of 2-hydroxyphytanic acid. One is a peroxisomally localized pathway that proceeds via this compound. The other is a microsomal pathway that directly converts 2-hydroxyphytanoyl-CoA to pristanic acid and is stimulated by NAD+ and NADP+. nih.gov The microsomal pathway appears to be the predominant route in vivo. nih.gov

Impact of this compound on Cellular Homeostasis and Pathways (e.g., redox, peroxisome proliferation)

While direct studies on the impact of this compound on cellular homeostasis are limited, the effects of its parent compound, phytanic acid, are better understood and provide a contextual framework. The accumulation of phytanic acid is associated with oxidative stress and mitochondrial dysfunction. researchgate.net Peroxisomes play a critical role in cellular redox balance through the activities of H2O2-producing acyl-CoA oxidases and H2O2-hydrolyzing catalase. researchgate.net Any disruption in peroxisomal fatty acid oxidation can, therefore, impact the cellular redox state. researchgate.net

The metabolism of phytanic acid and its derivatives is heavily reliant on peroxisomal function. ebi.ac.ukresearchgate.net The pathway involving this compound is localized to the peroxisomes. nih.gov Inborn errors of metabolism affecting peroxisome biogenesis or function, such as Zellweger syndrome, demonstrate deficiencies in the peroxisomal pathway that converts 2-hydroxyphytanic acid to pristanic acid via this compound. nih.gov

In contrast, the microsomal pathway for pristanic acid formation remains active in these disorders. nih.gov In rodent models, phytanic acid oxidation has been shown to occur in mitochondria, a process that is inhibited by blockers of mitochondrial fatty acid transport. researchgate.net This is in contrast to humans, where phytanic acid degradation is primarily peroxisomal. researchgate.net The accumulation of phytanic acid has been linked to mitochondrial dysfunction. researchgate.net

Phytanic acid is a known activator of the peroxisome proliferator-activated receptor alpha (PPARα). mdpi.com PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, including those for peroxisomal and mitochondrial fatty acid oxidation. mdpi.com Phytanic acid has also been shown to activate the retinoid X receptor (RXR), a co-activator for PPARs. google.com It is plausible that this compound could have similar signaling properties, though this has not been extensively studied. In mouse models where the α-oxidation pathway is blocked, leading to the accumulation of phytanic and 2-hydroxyphytanic acid, an upregulation of proteins involved in PPAR signaling and peroxisome proliferation is observed. mdpi.comresearchgate.net This suggests a compensatory response to the metabolic block.

Effects on Organelle Function and Biogenesis (e.g., peroxisomes, mitochondria)

Comparative Biochemical Significance of this compound in Model Organisms (e.g., mice)

Studies in mouse models have been instrumental in understanding the pathways of phytanic acid metabolism. In mice deficient in the enzyme 2-hydroxyacyl-CoA lyase (HACL1), which is downstream of 2-hydroxyphytanoyl-CoA formation, there is a significant accumulation of both phytanic acid and 2-hydroxyphytanic acid in the liver, especially when fed a high-phytol diet. mdpi.comucl.ac.uknih.govresearchgate.net

Proteomic analysis of these Hacl1-deficient mice reveals an upregulation of proteins associated with PPAR signaling, peroxisome proliferation, and ω-oxidation. mdpi.comresearchgate.netdntb.gov.ua This indicates an activation of alternative fatty acid degradation pathways to compensate for the defect in α-oxidation. mdpi.com Specifically, enzymes of the ω-oxidation pathway, such as Cyp4a10 and Cyp4a14, are upregulated, likely mediated by PPARα activation from the accumulating phytanic acid. mdpi.com

Interactive Data Table: Key Metabolites in Phytanic Acid Oxidation

Compound NameRole in PathwayTypical Plasma Levels in HealthAccumulates in which Disorders?
Phytanic Acid Precursor, degraded by α-oxidationVaries with dietRefsum Disease, Zellweger Syndrome, AMACR Deficiency researchgate.netucl.ac.uk
2-Hydroxyphytanic Acid Intermediate of α-oxidation< 0.2 µmol/L researchgate.netnih.govRhizomelic Chondrodysplasia Punctata, Zellweger Syndrome researchgate.netnih.govresearchgate.net
This compound Intermediate in a minor pathwayUndetectable researchgate.netnih.govresearchgate.netNot typically observed to accumulate researchgate.netnih.govresearchgate.net
Pristanic Acid Product of α-oxidation, substrate for β-oxidationVaries with dietZellweger Syndrome, AMACR Deficiency researchgate.netthegoodscentscompany.com

Advanced Analytical Methodologies for 2 Oxophytanic Acid Research

Chromatographic Techniques for Separation and Detection

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of 2-oxophytanic acid, providing the necessary selectivity and sensitivity to detect this low-abundance metabolite.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and powerful tool for the analysis of fatty acids, including this compound. nih.govnih.gov Due to the low volatility of this compound, derivatization is a mandatory step to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Derivatization and Analysis: Common derivatization strategies involve the esterification of the carboxylic acid group. For instance, carboxylic acids can be converted to their pentafluorobenzyl (PFB) esters. researchgate.net Hydroxyl groups, if present on related metabolites like 2-hydroxyphytanic acid, are often derivatized to trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers to improve their chromatographic behavior. researchgate.netnih.gov

In one established method, after hydrolysis of plasma lipids, the resulting fatty acids are extracted. The carboxylic acid group is converted to a PFB ester. For the analysis of the related 2-hydroxyphytanic acid, the hydroxyl group is further derivatized to a TMS ether. researchgate.net Another approach for analyzing fatty acids in tissues involves hydrolysis, extraction, and derivatization to TBDMS esters. nih.gov

GC-MS Parameters: GC-MS analysis is typically performed on capillary columns, such as an HP-1MS column. nih.gov The mass spectrometer is often operated in the electron impact (EI) positive mode. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification, which offers higher sensitivity. nih.gov For example, in the analysis of TBDMS derivatives of related fatty acids, specific ions are monitored to ensure specificity and sensitivity. nih.gov

A study identified this compound as a product of the peroxisomal oxidation of L-2-hydroxyphytanic acid using GC-MS for analysis. nih.gov While this compound has been identified in vitro, it is often undetectable in the plasma of both healthy controls and patients with peroxisomal disorders using GC-MS based methods. nih.govresearchgate.net

Table 1: Exemplary GC-MS Parameters for Fatty Acid Analysis Relevant to this compound

Parameter Setting Reference
Derivatization Pentafluorobenzyl (PFB) esters, Trimethylsilyl (TMS) ethers researchgate.net
tert-butyldimethylsilyl (TBDMS) esters nih.gov
GC Column HP-1MS capillary column (30 m × 250 µm i.d., 0.25µm film thickness) nih.gov
Injection Mode Splitless nih.gov
MS Ionization Electron Impact (EI)

| Data Acquisition | Full Scan (m/z 50-700), Selected Ion Monitoring (SIM) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with High-Resolution Mass Spectrometry (HRMS), offers a powerful alternative to GC-MS, often requiring less sample derivatization and providing high mass accuracy for confident metabolite identification. nih.govoup.comresearchgate.net

Untargeted Metabolomics: HRMS is frequently used in untargeted metabolomics to obtain a broad-spectrum profile of small molecules in a biological sample. nih.govoup.com In such studies, dual-column chromatography, employing both hydrophilic interaction liquid chromatography (HILIC) and reversed-phase liquid chromatography (RPLC), can be used to maximize the coverage of the metabolome. nih.govoup.com

In one untargeted metabolomics study of plasma from individuals with autism spectrum disorder, this compound was putatively annotated as a feature of interest based on its accurate mass. nih.govoup.com However, upon further investigation for structural confirmation, it was determined to be a false positive, highlighting the importance of validation beyond initial high-resolution mass measurement. nih.govoup.com The identification confidence in such studies is categorized in levels, with level 1 being a confirmed structure and level 5 being an exact mass measurement. nih.gov

Targeted and Proteomic Analysis: LC-MS is also employed in targeted lipidomic and proteomic studies. For instance, in studies of Hacl1 deficient mice, untargeted proteomic analysis of various tissues was performed using a QToF SYNAPT G2-Si mass spectrometer coupled to a NanoAcquity UPLC system. researchgate.netmdpi.com This approach helps to understand the broader metabolic consequences of defects in the phytanic acid oxidation pathway. researchgate.netmdpi.com The analysis of complex mixtures, such as those from tissue extracts, benefits from the high resolving power and sensitivity of modern LC-MS systems. researchgate.net

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it adds another dimension of separation, which can help to differentiate isomeric compounds and reduce sample complexity.

The application of Trapped Ion Mobility Spectrometry (TIMS) coupled to LC-MS/MS has been explored for the analysis of complex mixtures. researchgate.netresearchgate.net In the context of creating metabolite libraries for compound identification, this compound has been included in databases such as the Bruker MetaboBASE Personal Library. researchgate.netresearchgate.net This inclusion suggests that reference data for this compound, such as its collisional cross-section (CCS) value, is available, which would facilitate its identification in complex biological samples using IM-MS platforms. However, specific research applications detailing the use of IMS for profiling this compound in biological samples are not yet widely published.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) Approaches

Spectroscopic Methods in Elucidating this compound Metabolites

Mass spectrometry is the primary spectroscopic method used to identify and characterize this compound and its related metabolites. nih.gov The fragmentation patterns obtained from MS/MS experiments are crucial for structural elucidation. nih.gov In a study aiming to validate putatively identified metabolites, tandem mass spectrometry (MS/MS) was performed on parent ions, and the resulting fragmentation spectra were compared to public databases for confirmation. nih.gov

While mass spectrometry provides essential information on the mass and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy would be the definitive method for complete structural elucidation. However, the low endogenous concentrations of this compound make its isolation in sufficient quantities for NMR analysis a significant challenge. Therefore, its initial identification has relied heavily on mass spectrometric evidence following enzymatic synthesis. nih.gov

Quantitative Analysis and Stable Isotope Dilution Methods for Research Applications

Accurate quantification of this compound is essential for studying its role in metabolic pathways and disease. The gold standard for quantitative analysis of small molecules in complex matrices is the stable isotope dilution method coupled with mass spectrometry. nih.govresearchgate.netresearchgate.net

This method involves "spiking" a known amount of a stable isotope-labeled internal standard (e.g., containing deuterium (B1214612) or carbon-13) into the sample. The internal standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. It co-elutes with the endogenous analyte and experiences similar extraction and ionization efficiencies, thus correcting for sample loss and matrix effects.

A stable isotope dilution GC-MS method was developed for the simultaneous measurement of 2-hydroxyphytanic acid and this compound in plasma. nih.govresearchgate.netresearchgate.net This research was pivotal in demonstrating that while 2-hydroxyphytanic acid accumulates in the plasma of patients with certain peroxisomal disorders, this compound remains undetectable in plasma from both patients and healthy individuals. nih.govresearchgate.netresearchgate.net This finding suggests that either this compound is a very transient intermediate that does not accumulate to detectable levels in circulation or its formation and subsequent metabolism occur efficiently within the peroxisome. researchgate.net

Methodological Advancements in Sample Preparation for Research

The quality of analytical data is highly dependent on the sample preparation process. For this compound and other fatty acids, sample preparation typically involves extraction from the biological matrix, hydrolysis of lipids to release the free fatty acids, and derivatization to make them suitable for analysis. nih.govresearchgate.net

Extraction and Hydrolysis: Biological samples like plasma or tissues first undergo lipid extraction. researchgate.netnih.gov For total fatty acid analysis, a hydrolysis step is required to break down complex lipids (e.g., triglycerides, phospholipids) and release the constituent fatty acids. This is often achieved by saponification using a strong base like sodium hydroxide (B78521) in methanol. researchgate.net After hydrolysis, the sample is acidified, and the free fatty acids are extracted into an organic solvent such as hexane (B92381). researchgate.net

Purification and Derivatization: Further purification may be necessary to remove interfering substances. Solid-phase extraction (SPE) using silica (B1680970) cartridges can be employed to separate fatty acids from other lipid classes. researchgate.net As mentioned previously, derivatization is a critical step, especially for GC-MS analysis. This can involve creating PFB esters for the carboxylic acid group and silyl (B83357) ethers for any hydroxyl groups. researchgate.net For LC-MS analysis, derivatization may not always be necessary, but it can be used to improve ionization efficiency and chromatographic retention.

Table 2: Summary of Sample Preparation Steps for this compound Analysis

Step Procedure Purpose Reference(s)
Lipid Hydrolysis Saponification with NaOH/methanol Release of fatty acids from complex lipids researchgate.net
Extraction Liquid-liquid extraction with hexane after acidification Isolate fatty acids from the aqueous matrix researchgate.net
Purification Solid-phase extraction (SPE) with silica Remove interfering compounds researchgate.net

| Derivatization (GC-MS) | Conversion to PFB esters and/or TMS/TBDMS ethers | Increase volatility and thermal stability | researchgate.netnih.gov |

Recent research on tissue samples from mice involved fatty acid hydrolysis, extraction, and derivatization for GC-MS analysis, alongside trypsin digestion of tissues for untargeted proteomic LC-MS analysis, showcasing a multi-omics approach to sample preparation. nih.govresearchgate.net

Regulation of 2 Oxophytanic Acid Homeostasis

Mechanisms Governing 2-Oxophytanic Acid Levels in Biological Systems

The concentration of this compound in biological systems is maintained at exceptionally low, often undetectable, levels. researchgate.netresearchgate.netresearchgate.net This is a direct consequence of the kinetics of the phytanic acid α-oxidation pathway, where this compound is a transient intermediate that is rapidly processed.

The primary pathway begins with the dietary intake of phytanic acid, primarily from ruminant fats and certain fish. mdpi.com This fatty acid cannot be degraded by the standard β-oxidation pathway due to its methyl group at the β-carbon. ucl.ac.uk Instead, it undergoes α-oxidation within the peroxisomes. youtube.com The key steps are as follows:

Activation: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by a long-chain acyl-CoA synthetase. mdpi.comscispace.com

Hydroxylation: Phytanoyl-CoA is then hydroxylated by the enzyme phytanoyl-CoA hydroxylase (PHYH) to form 2-hydroxyphytanoyl-CoA. genecards.orgmedlineplus.gov This step is considered a critical control point in the pathway.

Formation and Cleavage: The subsequent step involves the cleavage of 2-hydroxyphytanoyl-CoA. Evidence from studies in rat kidney cortex suggests that 2-hydroxyphytanic acid can be oxidized to this compound by a peroxisomal, H₂O₂-producing 2-hydroxyphytanic acid oxidase. ucl.ac.uk However, this compound is thought to be extremely short-lived and is rapidly acted upon. ucl.ac.uk The more definitively characterized reaction is the cleavage of 2-hydroxyphytanoyl-CoA by the enzyme 2-hydroxyacyl-CoA lyase (HACL1), which yields pristanal (B217276) and formyl-CoA. mdpi.comoup.com

The general undetectability of this compound in the plasma of both healthy individuals and patients with peroxisomal disorders—even those where its precursor 2-hydroxyphytanic acid accumulates—strongly suggests that its formation is the rate-limiting step for its removal, or that it is immediately channeled to the next enzyme and decarboxylated. researchgate.netucl.ac.ukresearchgate.net Therefore, the principal mechanism governing its levels is the high efficiency of the subsequent enzymatic step that converts it, preventing any accumulation.

Factors Influencing Enzyme Activities in this compound Pathways

The activity of the enzymes involved in the α-oxidation of phytanic acid is regulated by several factors, including the availability of substrates, cofactors, and the integrity of the enzymes themselves.

Phytanoyl-CoA Hydroxylase (PHYH): This enzyme catalyzes the first committed step in phytanic acid α-oxidation. medlineplus.gov Its activity is crucial for regulating the influx of substrate into the rest of the pathway.

Cofactors: PHYH requires several cofactors for its catalytic activity, including Fe²⁺, 2-oxoglutarate, and ascorbate (B8700270), which is consistent with a dioxygenase reaction mechanism. scispace.comucl.ac.uk

Substrate Induction: Research has shown that the activity of phytanoyl-CoA hydroxylase can be induced by its substrate, phytanic acid. When various cell lines were cultured in the presence of phytanic acid, PHYH activity increased significantly. researchgate.net Interestingly, this induction does not appear to be mediated by the nuclear hormone receptors PPARα or RXR. researchgate.net

Genetic Integrity: Mutations in the PHYH gene are the primary cause of adult Refsum disease, a neurological disorder characterized by the accumulation of phytanic acid. medlineplus.govoup.commedlineplus.gov These mutations lead to a deficient or inactive PHYH enzyme, blocking the pathway and causing the upstream accumulation of phytanic acid. oup.com

2-Hydroxyacyl-CoA Lyase (HACL1): This enzyme is responsible for the cleavage of 2-hydroxyphytanoyl-CoA. mdpi.comnih.gov

Cofactors: HACL1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, a unique feature for a mammalian peroxisomal enzyme. portlandpress.comwikipedia.org It also requires Mg²⁺ for optimal activity. portlandpress.com Consequently, its function could potentially be compromised in states of thiamine deficiency. nih.gov

Genetic Integrity: While no human deficiency of HACL1 has been described, studies in HACL1-deficient mice show that a diet high in phytol (B49457) leads to the accumulation of both phytanic acid and 2-hydroxyphytanic acid, confirming the enzyme's critical role in the pathway. mdpi.comportlandpress.com

The table below summarizes the key regulatory factors for the primary enzymes in the this compound metabolic pathway.

EnzymeFunction in PathwayKey Regulatory FactorsReferences
Long-Chain Acyl-CoA SynthetaseActivates phytanic acid to phytanoyl-CoA- Feedback inhibition by long-chain fatty acyl-CoAs
  • Transcriptional regulation
  • scispace.comwikipedia.org
    Phytanoyl-CoA Hydroxylase (PHYH)Converts phytanoyl-CoA to 2-hydroxyphytanoyl-CoA- Cofactors: Fe2+, 2-oxoglutarate, ascorbate
  • Induction: Activity increased by phytanic acid
  • Genetics: Mutations cause Refsum disease
  • scispace.comucl.ac.ukoup.comresearchgate.net
    2-Hydroxyacyl-CoA Lyase (HACL1)Cleaves 2-hydroxyphytanoyl-CoA to pristanal and formyl-CoA- Cofactors: Thiamine pyrophosphate (TPP), Mg2+
  • Genetics: Deficiency in mice leads to precursor accumulation
  • mdpi.comnih.govportlandpress.com

    Adaptive Responses and Metabolic Reprogramming in Relation to this compound Metabolism

    When the primary α-oxidation pathway is compromised, for instance due to a genetic defect in an enzyme like PHYH or HACL1, biological systems exhibit adaptive responses to handle the accumulation of phytanic acid and its derivatives. This involves the upregulation of alternative metabolic routes.

    Activation of ω-Oxidation: The principal adaptive mechanism is the activation of the ω-oxidation pathway. mdpi.com This pathway, which typically plays a minor role, becomes more significant when α-oxidation is blocked. ω-oxidation occurs in the endoplasmic reticulum and involves the hydroxylation of the terminal methyl group of the fatty acid, catalyzed by cytochrome P450 (CYP) enzymes, particularly those from the CYP4A family. ucl.ac.ukmdpi.com This process converts the fatty acid into a dicarboxylic acid, which can then undergo β-oxidation from the omega end. ucl.ac.uk

    Metabolic Reprogramming via PPARα: The reprogramming of cellular metabolism towards ω-oxidation is largely mediated by the peroxisome proliferator-activated receptor alpha (PPARα). Phytanic acid itself is a known agonist of PPARα. mdpi.comgoogle.com

    In conditions where phytanic acid accumulates, its binding to and activation of PPARα triggers a transcriptional cascade.

    This leads to the increased expression of PPARα target genes, which include those encoding for the enzymes of the ω-oxidation pathway (e.g., Cyp4a10 and Cyp4a14 in mice) and other proteins involved in fatty acid transport and peroxisome proliferation. ucl.ac.ukmdpi.com

    This adaptive response was clearly demonstrated in HACL1-deficient mice fed a phytol-rich diet. These mice showed a significant upregulation of hepatic ω-oxidation enzymes, indicating a metabolic shift to compensate for the defective α-oxidation pathway. mdpi.com It remains an open question whether the accumulating 2-hydroxyphytanic acid also contributes to PPARα activation. mdpi.com

    The table below outlines the adaptive responses to impaired this compound metabolism.

    Adaptive ResponseMechanismKey Mediators/EnzymesReferences
    Upregulation of Alternative CatabolismActivation of the ω-oxidation pathway to degrade accumulating phytanic acid into dicarboxylic acids.- Cytochrome P450 enzymes (CYP4A family)
  • Peroxisomal β-oxidation enzymes
  • mdpi.comucl.ac.ukmdpi.com
    Metabolic ReprogrammingPhytanic acid acts as a signaling molecule to induce the expression of genes involved in its alternative degradation.- Peroxisome Proliferator-Activated Receptor alpha (PPARα)
  • Retinoid X Receptor (RXR)
  • mdpi.comgoogle.com

    Future Research Directions and Unexplored Avenues in 2 Oxophytanic Acid Studies

    Elucidation of Novel Enzymatic Activities and Metabolic Intermediates

    The metabolic pathway of phytanic acid, leading to the formation of 2-oxophytanic acid, is a complex process primarily occurring within peroxisomes. While key enzymes have been identified, future research is poised to uncover novel enzymatic activities and further delineate the metabolic intermediates involved.

    The conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA is catalyzed by phytanoyl-CoA hydroxylase (PHYH), an Fe(II)- and 2-oxoglutarate-dependent oxygenase. oup.comnih.gov Subsequently, 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyacyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, to form pristanal (B217276) and formyl-CoA. nih.govresearcher.lifescispace.com However, recent studies in HACL1-deficient mice suggest the existence of a second, non-HACL1-related lyase, possibly located in the endoplasmic reticulum, which can also cleave 2-hydroxyphytanoyl-CoA. researchgate.netnih.gov The identification and characterization of this alternative lyase is a significant avenue for future investigation.

    The direct precursor to this compound is L-2-hydroxyphytanic acid, which is oxidized by a peroxisomal H2O2-generating oxidase. nih.govphysiology.orgucl.ac.uk This enzyme, identified as 2-hydroxyphytanate oxidase, has been found in rat kidney and both rat and human liver. nih.govucl.ac.ukresearchgate.net The subsequent step, the decarboxylation of this compound to pristanic acid, is thought to be rapid, potentially explaining why this compound is often undetectable in plasma. ucl.ac.uknih.govresearchgate.net The specific enzyme responsible for this decarboxylation, possibly a branched-chain 2-oxoacid decarboxylase, warrants further investigation. agriculturejournals.cz

    Furthermore, an alternative degradation route for phytanic acid is the ω-oxidation pathway, which is catalyzed by cytochrome P450 enzymes of the CYP4A family. nih.govscispace.commdpi.com This pathway becomes particularly important in conditions where α-oxidation is impaired. mdpi.comnih.gov Future research should focus on the interplay and regulation between the α- and ω-oxidation pathways, and the potential for novel intermediates to be formed under different metabolic conditions. The inhibition of phytanic acid α-oxidation in human liver and fibroblasts by imidazole (B134444) antimycotics suggests the involvement of a cytochrome P-450 containing enzyme in this process, which requires further characterization. ucl.ac.uk

    Advanced Omics Approaches (Proteomics, Metabolomics) for Comprehensive Understanding

    The application of advanced "omics" technologies, such as proteomics and metabolomics, is providing unprecedented insights into the metabolic perturbations associated with disordered phytanic acid metabolism and, by extension, the role of this compound. These non-biased approaches allow for a comprehensive analysis of the proteins and small molecules in a biological system, revealing systemic effects and potential new biomarkers. researchgate.net

    A pivotal study utilizing these techniques involved the analysis of Hacl1-deficient mice fed a high-phytol diet. mdpi.comnih.gov This research provides a powerful model for understanding the consequences of impaired α-oxidation at the step immediately following the formation of 2-hydroxyphytanoyl-CoA, the precursor to this compound.

    Proteomic and Metabolomic Findings in Hacl1-Deficient Mice

    Omic ApproachKey Findings in Hacl1-/- Mouse LiverReference
    Metabolomics Significant accumulation of phytanic acid (2.4-fold higher) and 2-hydroxyphytanic acid (55-fold higher). Significant decrease in heptadecanoic acid. mdpi.comnih.gov
    Proteomics Significant decrease in HACL1 abundance. Upregulation of proteins involved in PPAR signaling. Upregulation of proteins involved in peroxisome proliferation. Upregulation of ω-oxidation enzymes, particularly Cyp4a10 and Cyp4a14. mdpi.comnih.govresearchgate.netdntb.gov.ua

    These findings suggest that a block in the α-oxidation pathway leads to the shunting of phytanic acid into the ω-oxidation pathway, a process regulated by PPARα. researcher.lifemdpi.com Future studies should aim to determine if the accumulating 2-hydroxyphytanic acid, the direct precursor to this compound, can also act as a PPARα agonist. mdpi.comnih.gov

    Metabolome-wide association studies (MWAS) in human populations are also beginning to be employed, although with some challenges. In one study on autism spectrum disorder, this compound was initially identified as a potential feature but was later determined to be a false positive. nih.gov This highlights the need for rigorous validation in metabolomics research. Future omics studies should focus on integrating data from different platforms (e.g., transcriptomics, proteomics, and metabolomics) to build comprehensive models of phytanic acid metabolism and its dysregulation in disease. nih.govresearchgate.netresearchgate.net

    Expanding Comparative Biochemical Perspectives of this compound

    Investigating the metabolism of this compound and its precursors across different species and tissues can provide valuable insights into its physiological significance and the evolution of its metabolic pathways.

    Studies have demonstrated the presence of 2-hydroxyphytanate oxidase activity, the enzyme that produces this compound, in both rat and human liver , as well as in rat kidney cortex . nih.govucl.ac.ukresearchgate.net The enzyme in rat kidney has been characterized as a peroxisomal H2O2-generating oxidase. nih.govphysiology.org

    Comparative proteomic analyses in Hacl1-deficient mice have revealed tissue-specific differences in the response to impaired α-oxidation. While the liver shows a robust upregulation of ω-oxidation enzymes, the kidney proteome reveals fewer significantly upregulated peroxisomal proteins, and the brain proteome is not significantly different. mdpi.comnih.govresearchgate.netdntb.gov.ua This suggests that different tissues may have varying capacities to utilize alternative pathways for phytanic acid degradation. For instance, the brain may rely more on the newly discovered non-HACL1-related lyase. researchgate.netnih.gov

    Future comparative studies should aim to:

    Systematically quantify the activity of key enzymes in the phytanic acid oxidation pathway across a wider range of species.

    Investigate the presence and activity of the alternative, non-HACL1 lyase in different animal models and human tissues.

    Explore the metabolism of phytanic acid in non-mammalian species to understand the evolutionary conservation of this pathway.

    Methodological Innovations for Enhanced Detection and Quantification in Research Settings

    The development of sensitive and specific analytical methods is paramount for accurately studying this compound and its related metabolites, which are often present at very low concentrations.

    A significant advancement in this area has been the development of stable isotope dilution gas chromatography-mass spectrometry (GC-MS) methods. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net This technique allows for the precise quantification of 2-hydroxyphytanic acid in biological samples like plasma. nih.govresearchgate.netresearchgate.netresearchgate.net However, a consistent and crucial finding from these studies is that This compound is undetectable in the plasma of both healthy individuals and patients with various peroxisomal disorders , even when its precursor, 2-hydroxyphytanic acid, is elevated. nih.govresearchgate.netresearchgate.net This suggests that this compound is a very transient intermediate that is rapidly decarboxylated. ucl.ac.uk

    Future methodological innovations should focus on:

    Developing even more sensitive analytical techniques, potentially using liquid chromatography-mass spectrometry (LC-MS), to attempt to capture and quantify the fleeting this compound intermediate within cellular systems or in vitro assays.

    Creating novel molecular probes or biosensors that can detect this compound in real-time within living cells, providing a dynamic view of its production and consumption.

    Improving methods for the analysis of the full spectrum of phytanic acid metabolites, including those from the ω-oxidation pathway, to create a more complete picture of its metabolic fate in different biological contexts. scispace.com

    Q & A

    Q. What enzymatic pathways are involved in the formation of 2-oxophytanic acid, and how can they be experimentally validated?

    this compound is a metabolite derived from the peroxisomal oxidation of L-2-hydroxyphytanic acid, catalyzed by an H₂O₂-generating oxidase in rat kidney cortex . Key steps for validation include:

    • Enzyme assays : Measure oxidase activity using purified peroxisomal fractions under optimal pH (8.5) and substrate concentrations (apparent Kₘ ≈ 0.15 mM for L-2-hydroxyphytanic acid) .
    • Mass spectrometry (MS) : Confirm metabolite identity via gas chromatography-MS (GC-MS) analysis of trimethylsilyl derivatives, focusing on characteristic fragmentation patterns (e.g., m/z ratios specific to this compound) .
    • Inhibition studies : Use competitive inhibitors like L-2-hydroxyisocaproate to assess substrate specificity .

    Q. What analytical techniques are recommended for identifying and quantifying this compound in biological samples?

    • GC-MS : Preferred for volatile derivatives. Derivatize samples with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance detectability .
    • Liquid chromatography-MS (LC-MS) : Suitable for non-volatile or thermally unstable compounds. Use reverse-phase columns with electrospray ionization (ESI) in negative ion mode.
    • Enzymatic assays : Couple with NADH-dependent detection systems to quantify oxidative activity indirectly .

    Q. What is the biological significance of this compound in phytanic acid metabolism?

    this compound is proposed as an intermediate in the α-oxidation of phytanic acid, potentially linking L-2-hydroxyphytanic acid to pristanic acid. However, its role in humans remains unconfirmed, as it is absent in plasma from patients with peroxisomal disorders (e.g., Refsum’s disease) .

    Advanced Research Questions

    Q. How do kinetic parameters of L-2-hydroxyphytanate oxidase vary across tissue types, and what experimental designs can address this?

    • Comparative fractionation : Isolate peroxisomal fractions from liver, kidney, and brain tissues to compare oxidase activity distributions .
    • Kinetic profiling : Determine Kₘ and Vₘₐₓ under varying pH and substrate concentrations (Table 1).

    Q. Table 1. Kinetic Parameters of L-2-Hydroxyphytanate Oxidase in Rat Kidney Cortex

    ParameterValueReference
    Kₘ (mM)0.15 ± 0.02
    Vₘₐₓ (µmol/min/g tissue)0.35 ± 0.05
    pH Optimum8.5

    Q. How can researchers reconcile contradictory data on this compound’s presence in human versus rodent models?

    • Species-specific assays : Perform parallel experiments using human hepatocyte cultures and rodent models to compare metabolic flux .
    • Gene knockout studies : Investigate peroxisomal oxidase orthologs (e.g., HAO2) in humans to identify functional differences .
    • Clinical samples : Analyze post-mortem tissues from patients with peroxisomal disorders using high-sensitivity MS to detect trace metabolites .

    Q. What methodological challenges arise when isolating this compound, and how can they be mitigated?

    • Low abundance : Enrich peroxisomal fractions via differential centrifugation and density gradient ultracentrifugation .
    • Instability : Use antioxidant buffers (e.g., containing DTT or catalase) to prevent oxidative degradation during extraction .
    • Interference from isomers : Employ chiral chromatography columns to separate this compound from structurally similar keto-acids .

    Q. How can in vitro findings on this compound be translated to in vivo relevance, particularly in metabolic disease contexts?

    • Isotopic tracing : Administer ¹³C-labeled phytanic acid to animal models and track this compound formation using LC-MS .
    • Knockdown models : Use siRNA targeting peroxisomal oxidases to assess downstream effects on phytanic acid accumulation .
    • Cross-species meta-analysis : Compare transcriptomic datasets from human and rodent peroxisomes to identify conserved pathways .

    Methodological Best Practices

    • Data validation : Replicate key findings using orthogonal techniques (e.g., enzymatic assays + MS) .
    • Negative controls : Include samples without substrate or enzyme to rule out non-specific oxidation .
    • Ethical compliance : For human studies, ensure protocols adhere to institutional review board (IRB) standards, particularly when using clinical samples .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.